molecular formula C10H19NO2 B13834094 Piperidin-4-yl 2-methylbutanoate CAS No. 381725-65-1

Piperidin-4-yl 2-methylbutanoate

Cat. No.: B13834094
CAS No.: 381725-65-1
M. Wt: 185.26 g/mol
InChI Key: HQWTYCSAVHDRAU-UHFFFAOYSA-N
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Description

Piperidin-4-yl 2-methylbutanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including Piperidin-4-yl 2-methylbutanoate, often involves hydrogenation, cyclization, and amination reactions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts is a common method . Another approach involves the use of palladium and rhodium catalysts for hydrogenation, which combines multiple reactions in one step .

Industrial Production Methods

Industrial production methods for piperidine derivatives typically involve large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl 2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Piperidin-4-yl 2-methylbutanoate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Piperidin-4-yl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, affecting various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-yl 2-methylbutanoate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

381725-65-1

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

piperidin-4-yl 2-methylbutanoate

InChI

InChI=1S/C10H19NO2/c1-3-8(2)10(12)13-9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3

InChI Key

HQWTYCSAVHDRAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1CCNCC1

Origin of Product

United States

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